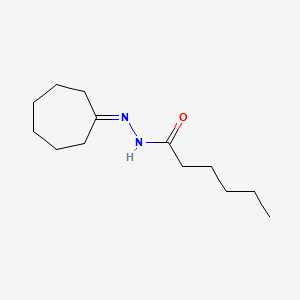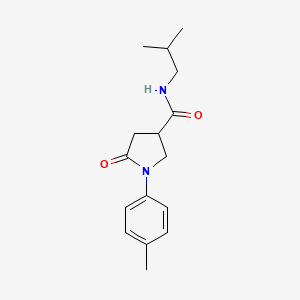
2-chloro-N-(2-ethyl-6-methylphenyl)-4-fluorobenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-chloro-N-(2-ethyl-6-methylphenyl)-4-fluorobenzamide, also known as CFTR inhibitor-172, is a small molecule inhibitor that selectively blocks the cystic fibrosis transmembrane conductance regulator (CFTR) protein, which is responsible for regulating chloride ion transport across cell membranes.
Mécanisme D'action
2-chloro-N-(2-ethyl-6-methylphenyl)-4-fluorobenzamide inhibitor-172 selectively blocks the this compound protein by binding to a specific site on the protein. This prevents the protein from opening and allowing chloride ions to pass through the cell membrane. By blocking this compound, this compound inhibitor-172 can disrupt chloride ion transport in epithelial cells, leading to changes in fluid balance and other physiological processes.
Biochemical and Physiological Effects:
This compound inhibitor-172 has been shown to have a number of biochemical and physiological effects. In epithelial cells, it can disrupt chloride ion transport and alter fluid balance. In pancreatic cells, it can reduce the secretion of bicarbonate ions, which are important for neutralizing stomach acid. In sweat glands, it can reduce the production of sweat, leading to decreased salt loss. In airway epithelial cells, it can alter the composition of the airway surface liquid, which is important for protecting the lungs from infection.
Avantages Et Limitations Des Expériences En Laboratoire
2-chloro-N-(2-ethyl-6-methylphenyl)-4-fluorobenzamide inhibitor-172 has several advantages for lab experiments. It is a selective inhibitor of this compound, which allows for precise control of chloride ion transport in epithelial cells. It is also stable and easy to use in experiments. However, there are some limitations to its use. This compound inhibitor-172 can have off-target effects on other ion channels, which can complicate data interpretation. It also has limited solubility in aqueous solutions, which can make it difficult to use in certain experiments.
Orientations Futures
There are several future directions for research on 2-chloro-N-(2-ethyl-6-methylphenyl)-4-fluorobenzamide inhibitor-172. One area of interest is the development of more potent and selective this compound inhibitors. This could lead to a better understanding of the role of this compound in various physiological processes and could have therapeutic potential for diseases such as cystic fibrosis. Another area of interest is the use of this compound inhibitor-172 in combination with other drugs to target multiple pathways involved in disease. Finally, there is a need for more studies on the pharmacokinetics and pharmacodynamics of this compound inhibitor-172 to better understand its potential therapeutic applications.
Méthodes De Synthèse
The synthesis of 2-chloro-N-(2-ethyl-6-methylphenyl)-4-fluorobenzamide inhibitor-172 involves the reaction of 2-chloro-4-fluoroaniline with 2-ethyl-6-methylaniline in the presence of a palladium catalyst to form the intermediate 2-chloro-N-(2-ethyl-6-methylphenyl)-4-fluoroaniline. This intermediate is then treated with benzoyl chloride and triethylamine to form this compound inhibitor-172.
Applications De Recherche Scientifique
2-chloro-N-(2-ethyl-6-methylphenyl)-4-fluorobenzamide inhibitor-172 has been widely used in scientific research to study the role of the this compound protein in various physiological processes. It has been shown to be an effective tool for studying the regulation of chloride ion transport in epithelial cells, which is important for maintaining fluid balance in the body. This compound inhibitor-172 has also been used to study the role of this compound in pancreatic secretion, sweat gland function, and airway surface liquid regulation.
Propriétés
IUPAC Name |
2-chloro-N-(2-ethyl-6-methylphenyl)-4-fluorobenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClFNO/c1-3-11-6-4-5-10(2)15(11)19-16(20)13-8-7-12(18)9-14(13)17/h4-9H,3H2,1-2H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZITHHAQORWAKIM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC(=C1NC(=O)C2=C(C=C(C=C2)F)Cl)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClFNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4-isopropylphenyl)-2-[3-(4-methoxyphenyl)propanoyl]hydrazinecarboxamide](/img/structure/B4957513.png)
![N-[5-(1-{2-[(3-fluorophenyl)amino]-2-oxoethyl}-6-oxo-1,6-dihydro-3-pyridazinyl)-2-methylphenyl]propanamide](/img/structure/B4957519.png)
![methyl 2-({N-(2,5-dimethoxyphenyl)-N-[(3,4-dimethoxyphenyl)sulfonyl]glycyl}amino)benzoate](/img/structure/B4957525.png)

![4-[(diethylamino)sulfonyl]-N-[2-(trifluoromethyl)phenyl]-2-thiophenecarboxamide](/img/structure/B4957532.png)
![1-(2-chlorobenzyl)-N-methyl-N-[3-(4-morpholinyl)propyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B4957533.png)
![5-{4-[2-(2,5-dimethylphenoxy)ethoxy]-3-methoxybenzylidene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4957534.png)
![N-(3,4-dimethoxyphenyl)-2-[3-(4-methylphenyl)-6-oxo-1(6H)-pyridazinyl]butanamide](/img/structure/B4957558.png)

![1,1'-[1,6-hexanediylbis(oxy)]bis(3-phenoxybenzene)](/img/structure/B4957576.png)

![2-bromo-N-({[4-(propionylamino)phenyl]amino}carbonothioyl)benzamide](/img/structure/B4957589.png)
![ethyl 3-[(2,8-dimethyl-4-quinolinyl)amino]benzoate hydrochloride](/img/structure/B4957597.png)
